Unoprostone isopropyl ester
Description
Contextualization within Ocular Pharmacology and Lipid Mediators Research
Unoprostone (B1682063) isopropyl ester is classified as an IOP-lowering docosanoid and is part of the broader family of lipid-lowering agents known as prostanoids. nih.gov Unlike traditional prostaglandin (B15479496) analogs such as latanoprost (B1674536), which are 20-carbon derivatives of prostaglandin F2α, unoprostone is a 22-carbon molecule. nih.govresearchgate.nettaylorandfrancis.com This structural difference contributes to its distinct pharmacological profile. nih.gov
Following topical administration, unoprostone isopropyl ester is hydrolyzed by esterases in the cornea to its active form, unoprostone free acid. nih.govdrugbank.comfda.gov This active metabolite is then responsible for the therapeutic effects observed. drugbank.com The metabolism of unoprostone is not limited to the cornea; it also undergoes further metabolism by esterases in the iris and ciliary body. nih.govresearchgate.net
The mechanism of action of unoprostone has been a topic of considerable research and some debate. nih.govresearchgate.netdrugbank.com Early studies suggested that it increases aqueous humor outflow through the uveoscleral pathway, similar to prostaglandin analogs. nih.govpatsnap.comdrugbank.com However, more recent evidence points to a different primary mechanism involving the stimulation of large-conductance calcium-activated potassium channels (BK channels) and CIC-2 type chloride channels. nih.govdrugbank.commedchemexpress.comarvojournals.org This activation is thought to lead to an increase in outflow through the conventional trabecular meshwork pathway. nih.govresearchgate.netdrugs.com This distinction is significant, as it led the U.S. Food and Drug Administration (FDA) to remove the "prostaglandin analog" designation from its official labeling. nih.govresearchgate.net
Academic Significance and Research Trajectory of the Compound
The academic significance of this compound lies in its unique mechanism of action and its place within the evolution of glaucoma therapeutics. nih.govtaylorandfrancis.com Research into unoprostone has contributed to a deeper understanding of aqueous humor dynamics and the role of various ion channels in regulating IOP. taylorandfrancis.comarvojournals.org
The compound's ability to activate BK channels has been a particular focus of research. medchemexpress.comarvojournals.org Activation of these channels leads to hyperpolarization of trabecular meshwork cells, which is believed to counteract the contractile effects of agents like endothelin-1 (B181129), thereby increasing trabecular meshwork outflow and reducing IOP. nih.govarvojournals.org Studies using iberiotoxin (B31492), a specific inhibitor of BK channels, have supported this mechanism by showing that it blocks the hyperpolarizing effect of unoprostone. nih.govarvojournals.org
Furthermore, research has explored the potential neuroprotective properties of unoprostone. patsnap.com Experimental studies have suggested that it may protect retinal ganglion cells from apoptosis (programmed cell death), a key feature of glaucomatous optic neuropathy. patsnap.com This potential neuroprotective effect is an active area of investigation. nih.gov
Historical Development in Glaucoma Research Context
This compound was first developed by R-Tech Ueno, Ltd. in Japan and has been marketed there under the trade name Rescula® since 1994. nih.govresearchgate.net It received approval from the U.S. FDA in 2000 as a second-line agent for the treatment of open-angle glaucoma and ocular hypertension. nih.govwikipedia.org Initially, it was classified as a prostaglandin analog. nih.gov
Over the years, numerous clinical trials have evaluated the efficacy of unoprostone as both a monotherapy and as an adjunctive therapy. nih.govresearchgate.net These studies have often compared its IOP-lowering effects to other established glaucoma medications like timolol (B1209231) and latanoprost. nih.gov While generally found to be less potent in lowering IOP compared to latanoprost, unoprostone has demonstrated a consistent and clinically significant effect. nih.govtaylorandfrancis.com
In 2009, Sucampo Pharmaceuticals acquired the commercialization rights for unoprostone in the United States and Canada. nih.govwikipedia.org The drug was later discontinued (B1498344) in the U.S. in 2015. wikipedia.org Despite its discontinuation in some markets, the research and clinical experience with this compound have provided valuable insights into the pharmacological management of glaucoma and continue to inform the development of new ocular hypotensive agents. taylorandfrancis.com
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8+/t21-,22-,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-IZYGNDRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)OC(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Characterization in Research Paradigms
Chemical Classification and Derivational Context
The classification of unoprostone (B1682063) isopropyl ester is rooted in its unique carbon skeleton and its relationship to endogenous fatty acids.
Unoprostone isopropyl ester is classified as a synthetic docosanoid. rxlist.comdrugs.com Docosanoids are signaling molecules derived from 22-carbon polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), which is abundant in the retina and brain. nih.govarvojournals.orgtaylorandfrancis.com Unlike the more common 20-carbon eicosanoids, unoprostone possesses a distinctive 22-carbon chain backbone. arvojournals.orgresearchgate.net This classification highlights its structural departure from traditional prostaglandin (B15479496) analogs and aligns it with a different class of lipid-derived mediators. taylorandfrancis.com
| Identifier | Value |
|---|---|
| Chemical Name | Isopropyl (+)-(Z)-7-[(1R,2R,3R,5S)-3,5 dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoate drugbank.com |
| Synonyms | 13,14-dihydro-15-keto-20-ethyl PGF2α isopropyl ester; UF-021 drugbank.comcaymanchem.com |
| Molecular Formula | C25H44O5 nih.govscbt.com |
| Molecular Weight | 424.6 g/mol nih.govscbt.com |
| Classification | Synthetic Docosanoid rxlist.comdrugs.com |
While related to prostaglandins (B1171923), this compound has key structural features that distinguish it from eicosanoid prostaglandin F2α (PGF2α) analogs like latanoprost (B1674536) and travoprost (B1681362). researchgate.net The primary distinction lies in the carbon backbone; unoprostone is a 22-carbon docosanoid, whereas PGF2α analogs are 20-carbon eicosanoids. nih.govtaylorandfrancis.com
Further structural modifications differentiate unoprostone from PGF2α. It is specifically a derivative of 13,14-dihydro-15-keto-prostaglandin F2α. nih.gov This indicates two significant alterations to the parent PGF2α structure:
The double bond between carbons 13 and 14 is saturated (dihydro). caymanchem.comnih.gov
The hydroxyl group at carbon 15 is oxidized to a keto group. caymanchem.comnih.gov
These changes result in a molecule that is structurally analogous to an inactive metabolite of PGF2α. nih.govnih.gov
| Feature | Unoprostone | Eicosanoid PGF2α Analogs (e.g., Latanoprost) |
|---|---|---|
| Carbon Backbone | 22 carbons (Docosanoid) taylorandfrancis.comresearchgate.net | 20 carbons (Eicosanoid) nih.govtaylorandfrancis.com |
| C13-C14 Bond | Single bond (saturated) caymanchem.comnih.gov | Double bond (unsaturated) |
| C15 Functional Group | Keto group caymanchem.comnih.gov | Hydroxyl group |
| Parent Compound Class | Docosahexaenoic Acid derivative taylorandfrancis.com | Arachidonic Acid derivative nih.gov |
Prodrug Design Principles and Chemical Rationale
This compound is a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form within the body. nih.govnih.gov This design is a common strategy in ocular medicine to enhance the delivery of therapeutic agents across the cornea. nih.govarvojournals.org
The chemical rationale behind this design is based on improving the molecule's physicochemical properties for ocular absorption. The active form, unoprostone free acid, is a carboxylic acid, which is relatively polar and does not readily penetrate the lipophilic corneal epithelium. nih.govnih.gov To overcome this, the carboxylic acid is converted into an isopropyl ester. nih.govarvojournals.org This esterification increases the molecule's lipophilicity, facilitating its passage through the cornea and conjunctival epithelium. drugbank.comnih.gov
Once absorbed into the eye, the prodrug is activated via hydrolysis. Esterase enzymes present in the cornea, iris, and ciliary body cleave the isopropyl ester bond, releasing the biologically active metabolite, unoprostone free acid. rxlist.comnih.govdrugbank.com This enzymatic conversion is essential for the compound's pharmacological activity. rxlist.comnih.gov The rapid hydrolysis and subsequent metabolism result in low systemic absorption of the active compound. rxlist.comdrugbank.com
Ocular Biotransformation and Active Metabolite Formation
Enzymatic Hydrolysis to Unoprostone (B1682063) Free Acid (M1)
Upon topical administration, unoprostone isopropyl ester is rapidly absorbed through the cornea and conjunctival epithelium. drugbank.com As a prodrug, it is designed to be hydrolyzed by endogenous esterases within ocular tissues to form its biologically active metabolite, unoprostone free acid, also known as M1. dovepress.comnih.gov Research in pigmented rabbits has shown that this conversion is highly efficient, as unmetabolized this compound was never detected in any ocular tissue samples collected at various time points following administration. nih.gov
Identification and Characterization of Esterases in Ocular Tissues
The hydrolysis of this compound is mediated by various esterases present in the anterior segment of the eye. The distribution and activity of these enzymes in different ocular tissues are key determinants of the site and rate of the prodrug's activation.
Corneal Esterase Activity and Localization
The cornea is the primary site for the bioactivation of this compound. drugbank.comfda.gov The enzymatic hydrolysis is specifically localized within the corneal epithelium. Studies utilizing isolated porcine ocular tissues demonstrated that esterase activity responsible for the conversion was confined to the intact cornea and the epithelium, but not the stroma or endothelium. This localization is significant because the corneal epithelium is the first major barrier and metabolic site for topically applied ophthalmic drugs.
Iris and Ciliary Body Esterase Involvement
While the cornea is the principal site of hydrolysis, esterases within the iris and ciliary body also contribute to the metabolism of unoprostone. dovepress.comnih.gov After the initial conversion in the cornea and passage into the aqueous humor, the active metabolite M1 and a subsequent metabolite, M2, are detected in the iris and ciliary body. nih.gov In studies with pigmented rabbits, both M1 and M2 reached peak concentrations in the iris and ciliary body at 30 minutes post-instillation, indicating the presence of active enzymatic processes in these tissues. nih.gov
Role of Butyrylcholinesterase and Cholinesterase Inhibitors in Hydrolysis
Butyrylcholinesterase is a non-specific cholinesterase known for its capacity to hydrolyze a wide variety of ester-containing compounds. nih.gov While present in ocular tissues, the specific contribution of butyrylcholinesterase to the hydrolysis of this compound has not been detailed in available scientific literature. Consequently, information regarding the direct effects of specific cholinesterase inhibitors on the ocular metabolism of this compound is also not presently available.
Comparative Hydrolysis Rates and Sites with Other Ocular Prodrugs
The metabolic pathway of this compound differs from that of some other prostaglandin (B15479496) analogue prodrugs, such as latanoprost (B1674536). Latanoprost is reported to be metabolized almost exclusively by corneal esterases. dovepress.comnih.gov In contrast, unoprostone undergoes a more distributed metabolism, being hydrolyzed not only in the cornea but also by esterases located in the iris and ciliary body. dovepress.comnih.gov This broader enzymatic attack on unoprostone may contribute to a more rapid clearance from the eye, which has been suggested to correlate with its shorter duration of clinical efficacy when compared to latanoprost. dovepress.comnih.gov
Pathways of Further Metabolite Formation in Ocular Systems
Following the initial hydrolysis to unoprostone free acid (M1), the compound undergoes further biotransformation within the eye, leading to the formation of additional metabolites. nih.govfda.gov Systemically, unoprostone free acid is metabolized into several inactive metabolites of lower molecular weight and increased polarity through ω- or β-oxidation. fda.gov
Within the ocular system, specific pathways lead to the formation of metabolites M2 and M3. nih.gov A study in pigmented rabbits elucidated the distribution of these metabolites across different ocular tissues over time. In the cornea, only M1 and the further metabolized M2 were detected. nih.gov The aqueous humor contained M1, M2, and another metabolite, M3. nih.govresearchgate.net The iris and ciliary body showed a metabolic profile similar to the aqueous humor, with M2 becoming the dominant metabolite from 30 minutes onward. nih.gov These findings indicate that after the initial activation to M1 in the cornea, further oxidative metabolism occurs as the drug penetrates deeper into the ocular structures. nih.govnih.gov
The table below summarizes the findings on metabolite distribution in a study conducted on pigmented rabbits.
| Ocular Tissue | Detected Metabolites | Peak Concentration Time | Dominant Metabolite (after 30 min) |
| Cornea | M1, M2 | M1: Early | N/A |
| Aqueous Humor | M1, M2, M3 | M1: 30 min, M2: 2 hr | M2 |
| Iris | M1, M2 | M1 & M2: 30 min | M2 |
| Ciliary Body | M1, M2 | M1 & M2: 30 min | M2 |
Pharmacological Receptor Interactions and Agonist Activity
Comparative Receptor Pharmacology with Synthetic Prostaglandin (B15479496) Analogs
When compared to other synthetic prostaglandin analogs, unoprostone (B1682063) demonstrates a distinct pharmacological profile at the FP receptor. Both unoprostone isopropyl ester and its active metabolite, unoprostone free acid, are significantly weaker agonists than the corresponding free acids of travoprost (B1681362) and latanoprost (B1674536).
The following table provides a comparative overview of the agonist potencies (EC50 values) of unoprostone and other prostaglandin analogs at the FP receptor, as determined in studies on human trabecular meshwork cells.
| Compound | EC50 (nM) |
| Travoprost acid | 2.4 |
| Latanoprost acid | 34.7 |
| Bimatoprost acid | 112 |
| Unoprostone (UF-021) | 3280 |
| Travoprost (isopropyl ester) | 89.1 |
| Latanoprost (isopropyl ester) | 778 |
| Bimatoprost (amide) | 1410 - 6940 |
This table is based on data from functional assays measuring phosphoinositide turnover in human trabecular meshwork cells.
The data clearly illustrates the lower potency of unoprostone at the FP receptor in comparison to other commonly used prostaglandin analogs. This lower potency is a key feature of its pharmacological profile and is thought to contribute to its clinical characteristics.
Cellular and Subcellular Mechanisms of Action
Modulation of Ion Channel Activity
A primary mechanism of action for unoprostone (B1682063) isopropyl ester and its active metabolite, unoprostone, involves the direct modulation of specific ion channels in the cell membrane. This activity is crucial for its effects on aqueous humor outflow dynamics. The compound has been shown to interact with both potassium and chloride channels. drugbank.comnih.gov
Unoprostone and its active metabolite (M1) are potent activators of large-conductance Ca2+-activated potassium (BK) channels, also known as maxi-K channels. arvojournals.orgdovepress.com Activation of these channels in ocular tissues like the trabecular meshwork leads to membrane hyperpolarization, which is thought to induce relaxation of the meshwork cells and thereby increase aqueous humor outflow. nih.govdovepress.com This effect contributes to the reduction of intraocular pressure. nih.gov
Studies have demonstrated that unoprostone isopropyl and its metabolite M1 activate sustained BK channel currents in various human cell types, including trabecular meshwork cells (HTMCs), cortical neuronal cells (HCN-1A), and pulmonary artery smooth muscle cells (PASMC). arvojournals.orgnih.gov The activation occurs at nanomolar concentrations, highlighting the potency of this interaction. arvojournals.org The principal effect of unoprostone is to make the BK channel more sensitive to calcium, shifting the calcium-concentration response curve to the left. nih.gov For instance, in the presence of 10 nM unoprostone, the half-maximal stimulation of sensitive BK channels by Ca2+ was shifted from 3.4 nM to 0.81 nM. nih.gov
| Cell Type | Compound | EC50 for BK Channel Activation (nM) |
| Human Trabecular Meshwork (HTMC) | Unoprostone Isopropyl | 0.51 ± 0.03 |
| Human Trabecular Meshwork (HTMC) | M1 (Unoprostone) | 0.52 ± 0.03 |
| Human Cortical Neuronal (HCN-1A) | M1 (Unoprostone) | 0.61 ± 0.06 |
| Pulmonary Artery Smooth Muscle | M1 (Unoprostone) | 0.46 ± 0.04 |
Data sourced from research on the effects of unoprostone isopropyl and its metabolite M1 on various human cell lines. nih.gov
The activation of BK channels by unoprostone is stereospecific. arvojournals.orgarvojournals.org Research comparing the effects of cis-unoprostone isopropyl (the active form) with its stereoisomer, trans-unoprostone isopropyl, has shown that the trans isomer has no effect on BK channel currents. arvojournals.org This finding indicates that the interaction with the channel is structurally specific, requiring a precise molecular configuration for activation. arvojournals.orgarvojournals.org
The mechanism of BK channel activation by unoprostone has been further elucidated using specific inhibitors. The activation is sensitive to and can be blocked by iberiotoxin (B31492) (IbTX), a highly specific and high-affinity inhibitor of BK channels. nih.govarvojournals.orgnih.gov This confirms that the observed effects are indeed mediated through BK channels. dovepress.comnih.gov
Conversely, the activation of BK channels by unoprostone is insensitive to AL-8810, a known antagonist of the prostaglandin (B15479496) F (FP) receptor. arvojournals.orgnih.gov This insensitivity is significant as it distinguishes unoprostone's mechanism from that of prostaglandin F2α analogs, which primarily act via FP receptors. arvojournals.org While the active metabolite M1 shows very weak agonist activity at the FP receptor, its EC50 for this receptor is approximately 1000 times higher than its EC50 for BK channel activation, indicating that the primary therapeutic action is not mediated by the FP receptor. arvojournals.org
In addition to its effects on potassium channels, evidence suggests that unoprostone isopropyl may also modulate chloride channels. drugbank.comnih.gov Specifically, it is thought to stimulate ClC-2 type chloride channels. drugbank.comfda.govdrugs.com The activation of these channels could also contribute to the regulation of aqueous humor outflow through the trabecular meshwork, although the exact mechanism is still under investigation. fda.govdrugs.com
Activation of Ca2+-Activated Potassium (BK) Channels
Effects on Specific Ocular Cell Types and Tissue Physiology
The cellular mechanisms of unoprostone translate into specific physiological responses in the tissues responsible for regulating aqueous humor outflow, most notably the trabecular meshwork.
Trabecular Meshwork Cell Responses
The trabecular meshwork is a primary target for unoprostone's action, where it influences contractility and outflow facility through several mechanisms. A key action is the activation of large-conductance Ca2+-activated potassium channels, also known as BK or maxi-K channels drugbank.comcapes.gov.br. Activation of these channels leads to an outflow of potassium ions, causing cell hyperpolarization nih.gov. This hyperpolarization is believed to counteract the contractile signals induced by agents like ET-1, promoting relaxation of the trabecular meshwork and increasing aqueous outflow nih.govcapes.gov.br. The effect of unoprostone on these channels can be blocked by the specific inhibitor iberiotoxin nih.govcapes.gov.br.
In addition to activating BK channels, unoprostone has been found to reduce the activity of L-type Ca2+ channels in human TM cells in a dose-dependent manner nih.gov. This reduction in calcium influx further contributes to the relaxation of TM cells. By inhibiting ET-1-induced calcium mobilization, suppressing capacitative calcium entry, and modulating ion channel activity, unoprostone ultimately facilitates the outflow of aqueous humor through the conventional pathway nih.govcapes.gov.br.
Alterations in Cell Contractility and Cytoskeletal Structure
Unoprostone isopropyl has been shown to influence the contractility and cytoskeletal organization of cells within the primary aqueous humor outflow pathways, namely the trabecular meshwork and the uveoscleral pathway. By interacting with specific receptors, it can initiate signaling cascades that lead to modifications in the cellular architecture, thereby facilitating the outflow of aqueous humor and reducing intraocular pressure.
In bovine trabecular meshwork and ciliary muscle strips, the active metabolite of unoprostone, unoprostone free acid, has been observed to almost completely inhibit contractions induced by endothelin-1 (B181129) (ET-1) capes.gov.brnih.gov. ET-1 is a potent vasoconstrictor known to increase the contractility of these tissues, which can impede aqueous humor outflow. The inhibitory effect of unoprostone on ET-1-induced contractions suggests a mechanism that involves the relaxation of these tissues, thereby enhancing the outflow facility.
Specifically, in isolated bovine trabecular meshwork strips, unoprostone (10⁻⁵ M) reduced ET-1 (10⁻⁹ M)-induced contractions from 19.6% ± 5.7% to 2.9% ± 4.3% of the maximal carbachol-induced contraction capes.gov.br. A similar and even more pronounced effect was seen in ciliary muscle strips, where contractions were reduced from 30.1% ± 5.3% to 1.4% ± 1.6% capes.gov.br. This action is thought to be mediated, at least in part, through the activation of large-conductance Ca²⁺-activated K⁺ (maxi-K) channels, leading to hyperpolarization of the cell membrane and a subsequent decrease in intracellular calcium levels capes.gov.brnih.gov.
Influence on Aqueous Humor Outflow Facility
A primary mechanism by which unoprostone isopropyl lowers intraocular pressure is by increasing the facility of aqueous humor outflow. While early studies suggested a role in enhancing uveoscleral outflow, more recent evidence points towards a significant effect on the conventional trabecular outflow pathway.
Clinical studies in patients with ocular hypertension or primary open-angle glaucoma have demonstrated that treatment with unoprostone isopropyl leads to a significant increase in outflow facility. This effect is believed to be a key contributor to the observed reduction in IOP. The compound's influence on the trabecular meshwork, as detailed in the previous section, directly translates to an improvement in the eye's ability to drain aqueous humor.
The mechanism is thought to involve the activation of BK (Big Potassium) channels and ClC-2 chloride channels in the trabecular meshwork cells. This activation leads to alterations in ion transport and cell volume, which in turn can modify the tissue's architecture to facilitate fluid passage.
Human Ciliary Muscle Cell Responses
Unoprostone isopropyl and its metabolites have been shown to elicit significant responses in human ciliary muscle cells, primarily influencing the extracellular matrix composition, which plays a crucial role in the regulation of aqueous humor outflow through the uveoscleral pathway.
The remodeling of the extracellular matrix within the ciliary muscle is a key mechanism for several glaucoma medications. This process is largely governed by the activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). Unoprostone's metabolites, M1 and M2, have been found to modulate the activity of these enzymes in cultured monkey ciliary muscle cells.
Specifically, both M1 and M2, along with prostaglandin F2alpha, were shown to significantly increase the activity of MMP-2 in a dose-dependent manner nih.gov. There was also a slight, though not statistically significant, increase in MMP-9 activity nih.gov. This unoprostone-induced alteration in MMP activity suggests a role in the remodeling of the ciliary muscle's extracellular matrix, which may contribute to the increased uveoscleral outflow and consequent reduction in intraocular pressure nih.gov.
Furthermore, in human ciliary muscle cells, prostaglandin F2α has been shown to induce the expression of c-Fos, a transcription factor that can upregulate the expression of various MMPs molvis.org. While direct studies on unoprostone's effect on c-Fos in this cell type are limited, its structural and functional similarities to prostaglandins (B1171923) suggest a potential for a similar mechanism of action.
Porcine Corneal Endothelial Cell Signaling
Studies utilizing isolated porcine ocular tissues have provided insights into the corneal permeability and metabolism of unoprostone isopropyl. The prodrug, in its ester form, permeates the intact porcine cornea. A crucial step in its ocular penetration is the hydrolysis of the ester by esterases, which are predominantly localized in the corneal epithelium, to its active acid metabolite nih.govresearchgate.net.
Once hydrolyzed, the active metabolite can then penetrate the anterior chamber. Research on isolated porcine ocular tissues, including the conjunctiva, iris-ciliary body, and trabecular meshwork, did not identify further metabolites, suggesting that in the pig eye, the primary metabolic conversion is the initial hydrolysis nih.govresearchgate.net.
While these studies elucidate the metabolic pathway of unoprostone isopropyl in the porcine cornea, specific details regarding the downstream intracellular signaling cascades activated by the compound within porcine corneal endothelial cells are not extensively documented in the available literature. However, studies on porcine retinal arterioles have shown that unoprostone isopropyl can elicit vasodilation, an effect mediated by the release of nitric oxide and the activation of K+ channels arvojournals.org. This suggests that unoprostone can indeed trigger intracellular signaling pathways in porcine ocular vascular cells, which may share similarities with the signaling mechanisms in corneal endothelial cells.
Interactive Data Table: Permeability of Unoprostone Isopropyl and its Metabolite in Porcine Cornea
Human Cortical Neuronal Cell Effects
The neuroprotective effects of unoprostone have been investigated in human neuronal cortical cells, which serve as a model system for studying neuroprotective agents that act via BK channel activation nih.gov. The activation of these channels is a key mechanism underlying the neuroprotective properties of unoprostone.
In cultured cortical and retinal neurons, the EC₅₀ for the activation of BK channels by unoprostone was found to be approximately 0.6 nM nih.gov. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. This hyperpolarization, in turn, closes voltage-gated calcium channels, thereby limiting the influx of calcium into the neuron. An excessive increase in intracellular calcium is a critical step in the cascade of events leading to neuronal cell death under various pathological conditions, including excitotoxicity and ischemia nih.gov.
By preventing this pathological rise in intracellular calcium, unoprostone can protect neurons from damage. This mechanism is particularly relevant in the context of glaucoma, where retinal ganglion cells are under stress. The ability of unoprostone to inhibit glutamate (B1630785) stimulation further contributes to its neuroprotective profile nih.gov.
Neuroprotective Properties in Ocular Tissues
Unoprostone isopropyl has demonstrated significant neuroprotective properties in various ocular tissues, most notably in the retina. These effects are independent of its primary action of lowering intraocular pressure and offer an additional therapeutic benefit in the management of glaucoma and potentially other retinal degenerative diseases.
The neuroprotective actions of unoprostone are multifaceted and involve several key mechanisms. One of the primary mechanisms is the activation of maxi-K channels, which, as previously discussed, leads to cellular hyperpolarization and a reduction in excitotoxic neuronal damage by limiting calcium influx nih.gov. This is particularly important in conditions like glaucoma, where retinal ganglion cells are susceptible to damage from factors such as ischemia and elevated glutamate levels.
In animal models of ischemia, unoprostone has been shown to protect retinal ganglion cells in a dose-dependent manner nih.gov. Furthermore, unoprostone has been found to protect rat photoreceptors from damage induced by constant light exposure nih.gov. These findings highlight the broad neuroprotective potential of unoprostone across different retinal cell types and under various stress conditions.
Protection of Retinal Ganglion Cells from Apoptosis
A critical aspect of unoprostone's neuroprotective effect is its ability to shield retinal ganglion cells (RGCs) from apoptosis, or programmed cell death, which is the primary mechanism of RGC loss in glaucoma.
The anti-apoptotic effect of unoprostone's active metabolite, M1, has been demonstrated in retinal neuro-glial progenitor cells (R28 cells) subjected to serum deprivation, a common in vitro model for inducing apoptosis. In these studies, M1 significantly reduced the number of apoptotic cells in a dose-dependent manner, with a maximal effect observed at a concentration of 100 µM nih.gov. The other major metabolite, M2, did not show a similar protective effect nih.gov.
The signaling pathways underlying this anti-apoptotic action have been investigated. The protective effect of M1 was found to be reversed by inhibitors of phosphatidylinositol 3-OH kinase (PI3K) and protein kinase G (PKG), specifically LY294002 and KT5823, respectively nih.gov. This indicates that the M1 metabolite of unoprostone protects retinal progenitor cells from apoptosis by activating the PI3K and PKG signaling pathways nih.gov.
Interactive Data Table: Effect of Unoprostone Metabolite M1 on Apoptosis of R28 Cells
Studies on Photoreceptor Cell Survival in Response to Stress
Research has shown that unoprostone isopropyl ester and its metabolites play a crucial role in protecting photoreceptor cells from damage induced by stress factors such as constant light exposure and oxidative stress. nih.govnih.gov
In experimental models, pretreatment with this compound provided significant protection to photoreceptors against light-induced damage. nih.gov Studies using a mouse retinal cone-cell line (661W) demonstrated that both unoprostone and its active metabolite, M1, protected against cell death induced by light or hydrogen peroxide (H2O2). nih.govmedchemexpress.com This protective effect was observed to be concentration-dependent. medchemexpress.com For instance, one study found that unoprostone at concentrations of 1 and 3 μM significantly protected against light-induced cell death. medchemexpress.com
Furthermore, unoprostone was found to suppress morphological changes in photoreceptor cells exposed to white light, preventing them from adopting a rounded shape characteristic of cells entering an apoptotic pathway. nih.gov The active metabolite M1, in particular, has been shown to significantly reduce apoptotic cells in retinal neuro-glial progenitor cells deprived of serum, indicating a direct anti-apoptotic effect. nih.gov
Table 1: Protective Effects of this compound on Photoreceptor Cells
| Stressor | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Constant Light | Rat Photoreceptors (in vivo) | Protected about 70% of photoreceptors from damage. nih.gov | nih.gov |
| Light Irradiation | 661W (mouse retinal cone-cell line) | Prevented light-induced cell death. nih.gov | nih.gov |
| Oxidative Stress (H2O2) | 661W (mouse retinal cone-cell line) | Protected against H2O2-induced cell death. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
Hypothesized Involvement of Mitochondrial Pathways
The neuroprotective effects of unoprostone on photoreceptor cells are hypothesized to involve mitochondrial pathways. patsnap.comnih.gov One proposed mechanism is the activation of large-conductance Ca2+-activated K+ (BK) channels. nih.gov Evidence suggests that unoprostone may affect BK channels located in the mitochondria, and the resulting protective effect could be due to a reduction in mitochondrial damage. nih.gov
Another hypothesized mechanism involves the activation of mitochondrial potassium channels, which is crucial for cell survival under stress conditions by preventing calcium overload in retinal ganglion cells. patsnap.com The anti-apoptotic effect of the unoprostone metabolite M1 on retinal progenitor cells has been linked to the activation of the phosphatidylinositol 3-OH kinase (PI3K) and protein kinase G (PKG) signaling pathways, which are known to play roles in cell survival and can be linked to mitochondrial function. nih.gov
Extracellular Matrix Remodeling and Enzyme Activity Modulation
This compound also influences the ocular environment by modulating the extracellular matrix (ECM). This remodeling is achieved by altering the activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govarvojournals.org
Effects on Matrix Metalloproteinase (MMP) Activity Profiles
Studies have shown that the metabolites of unoprostone, M1 and M2, can influence the activity of MMPs in ocular cells. In cultured monkey ciliary muscle cells, both M1 and M2 were found to significantly increase the activity of MMP-2 in a dose-dependent manner. nih.gov However, these metabolites did not affect MMP-2 activity in cultured trabecular meshwork cells. nih.gov
In contrast, a study on human ciliary body smooth muscle cells found that unoprostone decreased MMP-2 activity by 21% ± 3%. arvojournals.org The same study noted that, like other prostaglandin analogs, unoprostone increased the presence of MMP-1, MMP-3, and MMP-9. arvojournals.org Another investigation in human trabecular meshwork endothelial cells showed that while unoprostone's free acid form increased pro-MMP-1 and pro-MMP-9, it did not lead to an increase in their enzymatic activity, unlike other prostaglandin F2α analogs. nih.gov This differential effect on MMP activity may contribute to its distinct mechanism of action. arvojournals.orgnih.gov
Modulation of Tissue Inhibitor of Metalloproteinases (TIMP)
The balance between MMPs and TIMPs is critical for ECM turnover. arvojournals.org Unoprostone has been shown to modulate the levels of various TIMPs in human ciliary body smooth muscle cells. Specifically, unoprostone was found to increase TIMP-1 by 100% ± 20% and TIMP-4 by 61% ± 11%. arvojournals.org All prostaglandin analogs tested in the study, including unoprostone, increased TIMP-3. arvojournals.org However, unoprostone uniquely decreased TIMP-2 by 35% ± 8%, whereas other analogs had no effect on this inhibitor. arvojournals.org This specific pattern of TIMP modulation suggests a distinct mechanism for unoprostone in regulating the extracellular matrix. arvojournals.org
Table 2: Modulation of MMPs and TIMPs by Unoprostone in Ocular Cells
| Enzyme/Inhibitor | Cell Type | Effect of Unoprostone | Reference |
|---|---|---|---|
| MMP-1 | Human Ciliary Body Smooth Muscle Cells | Increased | arvojournals.org |
| MMP-2 | Monkey Ciliary Muscle Cells | Increased activity (by metabolites M1 & M2) | nih.gov |
| MMP-2 | Human Ciliary Body Smooth Muscle Cells | Decreased activity (21% ± 3%) | arvojournals.org |
| MMP-3 | Human Ciliary Body Smooth Muscle Cells | Increased | arvojournals.org |
| MMP-9 | Human Ciliary Body Smooth Muscle Cells | Increased | arvojournals.org |
| TIMP-1 | Human Ciliary Body Smooth Muscle Cells | Increased (100% ± 20%) | arvojournals.org |
| TIMP-2 | Human Ciliary Body Smooth Muscle Cells | Decreased (35% ± 8%) | arvojournals.org |
| TIMP-3 | Human Ciliary Body Smooth Muscle Cells | Increased | arvojournals.org |
Preclinical Research Methodologies and Experimental Models
In Vitro Experimental Paradigms
In vitro studies have provided a foundational understanding of the permeability, metabolism, and cellular effects of unoprostone (B1682063) isopropyl ester in a controlled laboratory setting.
Ocular Tissue Permeation Studies
To understand the corneal penetration of unoprostone isopropyl ester, researchers have employed isolated ocular tissues. A key model in this area is the isolated porcine cornea , which is considered a suitable substitute for the human cornea in such studies. These studies are often conducted using modified Valia-Chien permeation chambers .
In one such study, the apparent permeability coefficient (Papp) of the esterified prodrug and its active metabolite, unoprostone free acid, were determined. The findings revealed that the prodrug permeates the intact porcine cornea with a Papp of 9.47 x 10⁻⁷ cm/sec. nih.gov Interestingly, only the active acid metabolite was detected in the receiver chamber, indicating that hydrolysis of the ester is a prerequisite for permeation. nih.gov Further experiments showed that the acid metabolite itself could not permeate an intact cornea but was able to cross a cornea with the epithelium removed, with a Papp of 1.22 x 10⁻⁶ cm/sec. nih.gov This highlights the critical role of the corneal epithelium in both the enzymatic conversion of the prodrug and as a barrier to the active form.
| Compound | Corneal Condition | Apparent Permeability Coefficient (Papp) (cm/sec) |
|---|---|---|
| This compound (Prodrug) | Intact | 9.47 x 10⁻⁷ |
| Unoprostone Free Acid (Metabolite) | Intact | Not Permeable |
| Epithelium-denuded | 1.22 x 10⁻⁶ |
Cell Culture-Based Functional Assays
Cell culture models have been instrumental in dissecting the molecular mechanisms of unoprostone's active form.
Human Trabecular Meshwork (HTM) Cells: Studies on cultured HTM cells have shown that unoprostone's active metabolite, unoprostone free acid, can almost completely inhibit endothelin-1 (B181129) (ET-1)-induced contractions. arvojournals.orgnih.gov ET-1 is a potent vasoconstrictor that can increase outflow resistance in the trabecular meshwork. Unoprostone free acid was found to block the ET-1-induced increase in intracellular calcium concentration ([Ca²⁺]i). arvojournals.orgnih.gov This effect is believed to be mediated through the activation of large-conductance Ca²⁺-activated K⁺ (BK) channels, leading to hyperpolarization of the cell membrane. arvojournals.org The half-maximal inhibition concentration for the suppression of Ca²⁺ release-activated Ca²⁺ (CRAC) currents by the M1 metabolite in monkey trabecular meshwork cells was found to be 24.8 ± 9.8 µM. dntb.gov.ua
Ciliary Muscle Cells: Similar to its effects on trabecular meshwork cells, unoprostone free acid also inhibits ET-1-induced contractions in isolated bovine ciliary muscle strips. arvojournals.orgnih.gov In cultured monkey ciliary muscle cells, the M1 metabolite was shown to suppress CRAC currents, albeit with a higher half-maximal inhibition concentration of 183 ± 30.6 µM compared to trabecular meshwork cells. dntb.gov.ua This suggests a more prominent effect on the trabecular meshwork.
Corneal Endothelial Cells and Retinal Progenitor Cells: While specific functional assays on corneal endothelial cells are less detailed in the available literature, studies on the rat retinal neuro-glial progenitor cell line, R28, have demonstrated a neuroprotective effect. The M1 metabolite of unoprostone was found to protect these cells from apoptosis induced by serum deprivation. arvojournals.org This anti-apoptotic effect was shown to be mediated through the PI3K and PKG signaling pathways. arvojournals.org
| Cell Type | Experimental Model | Observed Effect | Key Findings |
|---|---|---|---|
| Human Trabecular Meshwork (HTM) Cells | Cultured HTM cells | Inhibition of ET-1-induced contraction | Almost complete blockage of ET-1-induced [Ca²⁺]i increase. arvojournals.orgnih.gov |
| Monkey Trabecular Meshwork (TM) Cells | Cultured monkey TM cells | Suppression of CRAC currents | IC₅₀ of 24.8 ± 9.8 µM. dntb.gov.ua |
| Bovine Ciliary Muscle | Isolated bovine ciliary muscle strips | Inhibition of ET-1-induced contraction | Significant reduction in contractile response to ET-1. arvojournals.orgnih.gov |
| Monkey Ciliary Muscle (CM) Cells | Cultured monkey CM cells | Suppression of CRAC currents | IC₅₀ of 183 ± 30.6 µM. dntb.gov.ua |
| Rat Retinal Progenitor (R28) Cells | Cultured R28 cells | Neuroprotection | Significant reduction in apoptosis via PI3K and PKG pathways. arvojournals.org |
Ligand Binding Assays in Isolated Tissue Membranes
Ligand binding assays are used to determine the affinity of a compound for its receptor. For prostaglandin (B15479496) analogues like unoprostone, bovine corpus luteum membranes are a standard tissue source for these assays because they are rich in prostaglandin F2α (PGF2α) receptors, also known as FP receptors. researchgate.netnih.gov
While direct binding affinity data for this compound to bovine corpus luteum membranes is not extensively detailed, it is understood that unoprostone has a low affinity for the FP receptor. arvojournals.org Studies have characterized the binding of various prostaglandins (B1171923) to these membranes, providing a framework for understanding how unoprostone might interact. For instance, the binding of [³H]PGF2α to these membranes is highly specific. dovepress.com this compound is considered a medium-level partial agonist at the FP receptor. nih.gov This suggests that it binds to the receptor but elicits a submaximal response compared to a full agonist.
Enzymatic Hydrolysis Characterization in Isolated Ocular Tissue Homogenates
The conversion of the prodrug this compound to its active form, unoprostone free acid, is a critical step for its pharmacological activity. Studies using isolated ocular tissue homogenates from porcine eyes have been employed to characterize this enzymatic hydrolysis.
These investigations have demonstrated that the esterase activity responsible for this conversion is primarily localized within the corneal epithelium . nih.gov Homogenates of the isolated intact cornea and the corneal epithelium showed significant hydrolytic activity, while incubations with homogenates of other ocular tissues such as the conjunctiva, iris-ciliary body, and trabecular meshwork, as well as with aqueous humor, did not reveal further metabolism of the compound in the pig eye. nih.gov This indicates that the cornea is the primary site of bioactivation for this compound. arvojournals.org
In Vivo Animal Model Systems
In vivo animal models are indispensable for studying the integrated physiological and potential therapeutic effects of this compound in a living organism.
Rodent Models for Ocular Dynamics and Retinal Protection
A variety of rodent models have been utilized to investigate the effects of unoprostone on ocular health, particularly its potential for retinal protection.
Rabbit Models for Ocular Responses
Rabbit models have been instrumental in elucidating the ocular hypotensive mechanisms of this compound. Studies in rabbits have revealed that this compound lowers intraocular pressure (IOP) by modulating aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways. nih.gov
Research has demonstrated that the topical application of unoprostone in rabbits leads to a significant reduction in IOP. This effect is attributed to an increase in both the pressure-dependent conventional outflow and the secondary uveoscleral outflow. nih.gov One key study meticulously measured the changes in aqueous humor dynamics in rabbit eyes following treatment with unoprostone isopropyl. The findings indicated that while the aqueous flow was not significantly altered, there was a notable increase in the total outflow facility and a slight increase in uveoscleral outflow. nih.gov
Furthermore, investigations in rabbit models have suggested the involvement of endogenous prostaglandins in the IOP-lowering effect of unoprostone. nih.gov Pre-treatment with indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis, partially diminished the IOP reduction caused by unoprostone and completely blocked the associated increase in aqueous prostaglandin E2 concentration. nih.gov This indicates that part of unoprostone's mechanism in rabbits is mediated by the local release of prostaglandins. nih.gov
Another area of investigation using rabbit models has been the effect of unoprostone on the IOP spike that can occur after ophthalmic laser procedures. In a study involving argon laser trabeculoplasty in rabbits, pretreatment with topical unoprostone was found to decrease the laser-induced release of endothelin-1 and diminish the subsequent IOP spike. nih.gov
The following table summarizes the key findings on aqueous humor dynamics from a representative preclinical study in rabbits.
Table 1: Effect of Unoprostone Isopropyl on Aqueous Humor Dynamics in Rabbits
| Parameter | Unoprostone-Treated Eye | Vehicle-Treated Contralateral Eye |
| Aqueous Flow (µL/min) | 2.3 ± 0.3 | 2.4 ± 0.2 |
| Total Outflow Facility (µL/min/mmHg) | 0.20 ± 0.01 | 0.14 ± 0.01 |
| Uveoscleral Outflow (µL/min) | 0.49 ± 0.02 | 0.46 ± 0.02 |
| *Statistically significant difference (p < 0.05) compared to the vehicle-treated eye. Data sourced from a study on the ocular hypotensive mechanism of topical isopropyl unoprostone in rabbits. nih.gov |
Primate Models for Aqueous Humor Dynamics and Outflow Studies
Primate models, particularly cynomolgus monkeys, are crucial for preclinical ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes. Studies involving this compound in these models have provided valuable insights into its mechanism of action, which appears to differ from that observed in rabbits.
A comparative study in normal and glaucomatous cynomolgus monkeys evaluated the effects of unoprostone isopropyl and another prostaglandin analogue, latanoprost (B1674536). nih.gov The findings from this research indicated that unoprostone effectively reduces IOP in these primate models. nih.gov The primary mechanism of action for both drugs in monkeys was determined to be an enhancement of uveoscleral outflow. nih.gov Interestingly, this study reported that neither unoprostone nor latanoprost significantly altered the conventional outflow facility or the rate of aqueous humor flow. nih.gov This suggests that in primates, the primary site of action for unoprostone's IOP-lowering effect is the uveoscleral pathway.
Further research in monkeys has also focused on the metabolic disposition of unoprostone isopropyl within the eye. After topical administration, unoprostone isopropyl is hydrolyzed to its active metabolite, unoprostone free acid (M1), and is further metabolized to an oxidized form (M2). nih.gov A study measuring the concentrations of these metabolites in the aqueous humor of monkeys found that the free acid form is the major intraocular metabolite, suggesting it is the primary molecule acting on the target tissues within the primate eye. nih.gov
The following table presents the concentrations of unoprostone metabolites found in the aqueous humor of monkeys at different time points after instillation.
Table 2: Concentration of Unoprostone Metabolites in Monkey Aqueous Humor
| Time After Instillation | M1 (unoprostone free acid) (ng/mL) | M2 (oxidized metabolite) (ng/mL) |
| 1 hour | 150.2 ± 45.1 | 9.5 ± 1.7 |
| 2 hours | 74.6 ± 31.4 | 19.2 ± 5.3 |
| Data represents mean ± standard deviation. Sourced from a study on the intraocular metabolites of isopropyl unoprostone. nih.gov |
Species-Specific Pharmacological Response Variations
The preclinical evaluation of this compound has revealed notable species-specific variations in its pharmacological response, particularly concerning its mechanism of action for lowering intraocular pressure (IOP). These differences are critical for the translation of preclinical findings to clinical applications.
In rabbit models, as previously detailed, unoprostone exerts its ocular hypotensive effect through a dual mechanism, enhancing both the conventional (trabecular) and the uveoscleral outflow pathways. nih.gov The involvement of endogenous prostaglandins also appears to be a significant component of its action in this species. nih.gov
Conversely, in primate models, specifically cynomolgus monkeys, the mechanism of action appears to be more selective. Research indicates that unoprostone primarily increases uveoscleral outflow, with no significant effect on the trabecular outflow facility or the rate of aqueous humor formation. nih.gov This is a common characteristic shared with other prostaglandin F2α analogues in primates. nih.gov
The mechanism of action in humans has been a subject of some debate, reflecting a potential further species-specific variation. While early studies suggested a mechanism similar to that in primates, focusing on the uveoscleral pathway, more recent evidence points towards an effect on the conventional outflow pathway. nih.govarvojournals.org Studies in human subjects have shown that unoprostone can increase outflow facility through the trabecular meshwork. arvojournals.org This effect may be mediated through the activation of specific ion channels, such as large-conductance Ca2+-activated potassium (BK) channels, within the trabecular meshwork cells. nih.gov
This discrepancy between animal models and clinical findings in humans highlights the importance of careful interspecies extrapolation of pharmacological data. The anatomical and physiological differences in the aqueous humor outflow pathways among species likely contribute to these varied responses to unoprostone isopropyl.
Table 3: Summary of Species-Specific Mechanisms of Action for Unoprostone Isopropyl
| Species | Primary Mechanism of IOP Reduction |
| Rabbit | Increased conventional (trabecular) and uveoscleral outflow. nih.gov |
| Primate (Cynomolgus Monkey) | Increased uveoscleral outflow. nih.gov |
| Human | Increased conventional (trabecular) outflow (recent evidence). nih.govarvojournals.org |
Synthetic Strategies and Analog Design in Research
Established Chemical Synthesis Routes and Key Intermediates
The foundational routes to prostaglandins (B1171923), which are readily adaptable for unoprostone (B1682063), often rely on the construction of key lactone intermediates that contain the core cyclopentane (B165970) structure with the necessary stereocenters.
The total stereo-controlled synthesis of many prostaglandins and their analogs heavily relies on lactone intermediates. nih.gov The Corey lactone, a bicyclic lactone, is a cornerstone intermediate in prostaglandin (B15479496) synthesis, providing a rigid framework from which the α- and ω-chains can be installed with high stereocontrol. nih.gov
A key reaction in the synthesis of prostaglandin-related macrolactones is the Corey-Nicolaou macrolactonization . This method facilitates the intramolecular esterification of a hydroxy acid to form a large-ring lactone under mild conditions. nih.govwikipedia.org The procedure typically involves the use of 2,2'-dipyridyl disulfide and triphenylphosphine. wikipedia.org This "double activation" process simultaneously activates both the hydroxyl and carboxylic acid moieties of the precursor, promoting efficient cyclization. nih.gov The reaction proceeds through the formation of a 2-pyridinethiol ester, which is then attacked by the internal alkoxide to form the macrolactone. wikipedia.org
While unoprostone itself is not a macrolactone, the principles of lactone-based synthesis are central to creating its core structure. For instance, prostaglandin F2α-1,11-lactone has been synthesized using the Corey-Nicolaou method. nih.gov The strategic use of δ-lactones and γ-lactones as key intermediates, as pioneered in the Corey procedure, allows for the controlled construction of the cyclopentane ring with its three or four stereocenters, which is then elaborated to form the final prostaglandin analog. nih.gov
Unoprostone isopropyl ester is a prodrug, meaning the isopropyl ester form is hydrolyzed in the body by esterases to release the biologically active free acid, unoprostone. nih.govdrugbank.comfda.gov This esterification increases the lipophilicity of the molecule, enhancing its penetration through the cornea. caymanchem.com
The final step in the synthesis of this compound is the esterification of the carboxylic acid group of the unoprostone free acid. Several standard chemical methods can be employed for this transformation:
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For unoprostone, this would involve reacting the free acid with isopropanol (B130326) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Carbodiimide-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, allowing it to be readily attacked by isopropanol. This method is often facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Transesterification : This process involves the conversion of one ester to another. While less direct for the final step, it is a widely used industrial process for producing alkyl esters. ui.ac.idui.ac.id In a research context, a methyl or ethyl ester of unoprostone could potentially be converted to the isopropyl ester by reacting it with isopropanol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is driven by using a large excess of isopropanol.
The choice of method depends on factors such as the scale of the synthesis, the stability of the molecule to acidic or basic conditions, and desired yield.
Novel Synthetic Methodologies
Modern synthetic chemistry has introduced powerful new reactions that offer more convergent and efficient routes to complex molecules like prostaglandins.
Olefin metathesis has emerged as a versatile and powerful tool in the synthesis of prostaglandins and their analogs. caltech.edu This class of reactions, catalyzed by metal complexes (typically ruthenium-based, such as Grubbs' catalysts), allows for the construction of carbon-carbon double bonds in a convergent manner. caltech.eduorganic-chemistry.org
Ring-Closing Metathesis (RCM) : RCM is a key strategy for forming unsaturated rings and macrocycles. nih.govwikipedia.orgorganic-chemistry.org In the context of prostaglandin synthesis, RCM can be used to construct the cyclopentene (B43876) core or to form large macrolactone rings in certain analogs. researchgate.net The reaction is valued for its high functional group tolerance. nih.gov
| Catalyst Generation | Common Name | Key Features | Application in Prostaglandin Synthesis |
|---|---|---|---|
| First Generation | Grubbs' Catalyst (1st Gen) | Good activity for terminal and strained cyclic olefins. | Early applications in RCM for core synthesis. |
| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity, broader substrate scope, better functional group tolerance. | Widely used for both RCM and challenging CM reactions to build side chains. researchgate.net |
| Third Generation | Hoveyda-Grubbs' Catalyst | Enhanced stability and initiation control. Often allows for lower catalyst loading. | Efficient CM for installing complex and functionalized side chains. |
The stereochemistry of the double bonds in the side chains of prostaglandins is critical for their biological activity. The α-chain of many prostaglandins, including the parent PGF2α, contains a cis (or Z) double bond. wikipedia.org The synthesis of this feature often involves the reduction of an alkyne precursor.
Standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would reduce an alkyne all the way to an alkane. libretexts.org Therefore, a partially deactivated or "poisoned" catalyst is required to stop the reaction at the alkene stage.
The Lindlar catalyst is the most common reagent for this transformation. researchgate.net It consists of palladium supported on calcium carbonate (CaCO₃) and treated with a poison, such as lead acetate (B1210297) and quinoline. libretexts.org This deactivation prevents the over-reduction of the initially formed cis-alkene to an alkane. masterorganicchemistry.com The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, leading to the exclusive formation of the Z-alkene, which is crucial for establishing the correct geometry of the α-chain. pearson.com
Design and Synthesis of Derivatives and Analogs for Structure-Activity Relationship Studies
The development of prostaglandin analogs like unoprostone is driven by the need to improve therapeutic profiles, such as increasing receptor selectivity, enhancing potency, and modifying pharmacokinetic properties. researchgate.net Unoprostone itself is a derivative of PGF2α, featuring a saturated bond at C13-C14 and a ketone at C15, which differentiates it from other PGF2α analogs like latanoprost (B1674536) and travoprost (B1681362). nih.govcaymanchem.com
Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds and evaluating their biological activity to understand the role of different structural features. For prostaglandin analogs, modifications are typically made to the α-chain, the ω-chain, or the cyclopentane ring. researchgate.net
ω-Chain Modifications : This is a common strategy to alter receptor selectivity and metabolic stability. Introducing aromatic rings (as in latanoprost and travoprost) or extending the chain length can significantly impact how the molecule interacts with the prostaglandin F (FP) receptor and other prostanoid receptors. researchgate.net Unoprostone is considered a docosanoid, having a longer carbon backbone than the typical 20-carbon prostaglandins. researchgate.net
α-Chain Modifications : Changes to the α-chain, such as altering its length or the functionality of the terminal carboxylate group (e.g., creating different esters or amides), primarily affect the pharmacokinetic properties of the drug, such as its absorption and duration of action.
Pharmacophore Modeling : In modern drug design, computational tools like 3D pharmacophore modeling are used to guide the synthesis of new analogs. nih.govresearchgate.net A pharmacophore model defines the essential steric and electronic features required for a molecule to bind to its biological target. mdpi.com By analyzing the structures of known active compounds, a model can be generated to predict the activity of novel, unsynthesized structures, thereby rationalizing the selection of synthetic targets for SAR studies. researchgate.netmdpi.com
Structure Activity Relationship Sar Investigations
Impact of Structural Modifications on Receptor Affinity and Functional Potency
Unoprostone (B1682063) isopropyl ester is a prodrug that is hydrolyzed in vivo to its active form, unoprostone free acid. Its structure, characterized by a 22-carbon backbone, distinguishes it from the more common 20-carbon arachidonic acid-derived prostaglandin (B15479496) F2α (PGF2α) analogs. This fundamental difference in the carbon chain length, along with other specific structural features, significantly influences its interaction with prostaglandin receptors.
The affinity of unoprostone for the prostaglandin F (FP) receptor is notably lower than that of other PGF2α analogs like latanoprost (B1674536) and travoprost (B1681362). This reduced affinity is a key aspect of its pharmacological profile. While specific studies detailing the systematic modification of unoprostone's structure are limited, general principles of prostaglandin SAR allow for an understanding of the contributions of its structural motifs.
Key structural features influencing the activity of prostaglandin analogs include:
The Carboxylic Acid Group: The conversion of the isopropyl ester group of the prodrug to a carboxylic acid in the active metabolite is crucial for receptor interaction.
The Cyclopentane (B165970) Ring: The stereochemistry and substitutions on the cyclopentane ring are critical for defining the molecule's three-dimensional shape and its fit into the receptor binding pocket. In PGF2α analogs, inversion of the configuration at carbon-9 or carbon-11 can alter both potency and receptor profile nih.gov.
The Alpha (α) and Omega (ω) Chains: The length and composition of these two side chains extending from the cyclopentane ring are major determinants of receptor affinity and selectivity. For instance, the replacement of part of the ω-chain with a benzene ring, as seen in latanoprost, can significantly enhance potency and alter the receptor profile compared to the parent PGF2α molecule nih.gov. Unoprostone's elongated docosanoid backbone represents a significant modification of the ω-chain compared to eicosanoid prostaglandins (B1171923).
Comparative SAR Analysis of Unoprostone Isopropyl Ester and its Active Metabolite with Other Prostaglandin Analogs
A comparative analysis of the SAR of this compound and its active metabolite with other prostaglandin analogs highlights its unique pharmacological profile. The functional potency of these compounds at the cloned human ciliary body FP prostaglandin receptor has been quantified, revealing significant differences.
Travoprost acid is a highly potent agonist at the FP receptor, followed by bimatoprost free acid, fluprostenol, and latanoprost free acid nih.gov. In contrast, unoprostone (the free acid) is significantly weaker nih.gov. The isopropyl ester prodrugs also exhibit FP agonist activity, but with lower potency than their corresponding free acids nih.gov.
Below is a comparative table of the functional potencies (EC50 values) of various prostaglandin analogs at the cloned human ciliary body FP receptor. A lower EC50 value indicates a higher potency.
| Compound | EC50 (nM) |
| Travoprost acid | 3.2 ± 0.6 |
| Bimatoprost free acid | 5.8 ± 2.6 |
| Fluprostenol | 6.1 ± 1.5 |
| Latanoprost free acid | 54.6 ± 12.4 |
| Unoprostone (free acid) | Significantly weaker than travoprost acid |
| Travoprost (isopropyl ester) | 42.3 ± 6.7 |
| Latanoprost (isopropyl ester) | 126 ± 347 |
| Bimatoprost (amide prodrug) | 694 ± 293 |
| This compound | 9,100 ± 2,870 |
In terms of binding affinity (Ki) to the FP receptor, unoprostone and its related compound S-1033 demonstrate low affinity.
| Compound | Ki at FP Receptor |
| Travoprost acid | 35 ± 5 nM |
| Latanoprost acid | 98 nM |
| Bimatoprost acid | 83 nM |
| Unoprostone | 5.9 µM to > 22 µM |
This data underscores that while structurally related to other prostaglandin analogs, this compound and its active metabolite possess a distinct and significantly lower potency and affinity for the FP receptor. This difference in receptor interaction likely contributes to its different biological activity profile. While latanoprost and travoprost are highly selective for the FP receptor, the free acid of bimatoprost also shows affinity for EP1 and EP3 receptors drugbank.com. Unoprostone's low affinity for the FP receptor and its activity on other channels like the BK channels further differentiate it from these other prostaglandin analogs nih.gov.
Role of Stereochemistry in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of the biological activity of drugs mhmedical.comnih.govnih.gov. The interaction between a drug and its biological target, such as a receptor or an enzyme, is highly specific and depends on the complementary shapes of the interacting molecules.
This compound is a chiral molecule, meaning it has a specific three-dimensional structure that is not superimposable on its mirror image. The molecule contains several chiral centers, particularly within the cyclopentane ring and on the side chains. The specific spatial arrangement of the hydroxyl groups and the alpha and omega chains relative to the cyclopentane ring is crucial for its biological function.
The precise stereochemistry of this compound is essential for its:
Receptor Binding: The specific three-dimensional shape of the molecule is what allows it to fit into the binding pocket of its target receptors. Any change in the stereochemical configuration would likely alter this fit, leading to a significant reduction or complete loss of affinity and functional potency.
Enzymatic Conversion: As a prodrug, this compound must be hydrolyzed by esterases to its active free acid form. This enzymatic process can also be stereoselective, with the enzyme preferentially acting on one stereoisomer.
In the broader context of prostaglandin analogs, the stereochemistry of the cyclopentane ring and its substituents is known to be a determining factor for their activity. For example, the inversion of the configuration at specific carbon atoms in the PGF2α molecule can drastically change its biological profile nih.gov. Therefore, it is a well-established principle that the specific stereochemical integrity of this compound is fundamental to its therapeutic action.
Analytical Methodologies in Unoprostone Isopropyl Ester Research
High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of unoprostone (B1682063) isopropyl ester and its metabolites from biological samples. nih.gov This method allows for the separation, identification, and quantification of the parent drug and its metabolic products in complex mixtures such as ocular tissues. nih.govnih.gov
Following administration, unoprostone isopropyl ester is rapidly hydrolyzed by esterases in the cornea to its active form, unoprostone free acid, also known as M1. nih.govrxlist.comdrugbank.com Further metabolism within the eye produces other compounds, such as M2. nih.govnih.gov HPLC is employed to fractionate these compounds from tissue samples like the cornea, aqueous humor, iris, and ciliary body. nih.govnih.gov In research settings, tritium-labeled this compound is often used, allowing for the measurement of radioactivity in the HPLC fractions to determine the concentration of each metabolite over time. nih.gov
Studies utilizing HPLC have been crucial in determining the metabolic profile of this compound in both animal models and humans. For instance, research on primate and human eyes has quantified the concentration of the primary metabolites, M1 (unoprostone free acid) and M2, in the aqueous humor at various time points after administration. nih.gov These studies have shown that the free acid form (M1) is the major intraocular metabolite, suggesting it is the primary active compound acting on target tissues. nih.gov
Table 1: Concentration of this compound Metabolites (M1 and M2) in Human Aqueous Humor as Determined by HPLC nih.gov
| Time After Instillation | M1 Concentration (ng/mL) | M2 Concentration (ng/mL) |
|---|---|---|
| 0 hr | 0 | 0 |
| 1 hr | 50.6 ± 22.3 | 3.2 ± 1.3 |
| 2 hr | 125.0 ± 23.1 | 12.2 ± 3.4 |
| 3 hr | 144.9 ± 33.8 | 24.5 ± 6.2 |
| 4 hr | 56.7 ± 21.5 | 18.7 ± 5.3 |
Data is presented as mean ± standard deviation.
Mass Spectrometry-Based Characterization (e.g., GC-MS) of Parent Compound and Metabolites
Mass spectrometry (MS) is a powerful analytical technique used for the structural characterization of molecules, including pharmaceuticals and their metabolites. nih.gov When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an indispensable tool for identifying the parent compound and its metabolic products in biological samples. researchgate.net GC-MS is particularly well-suited for the analysis of volatile or semi-volatile compounds, which can be formed after appropriate chemical derivatization of the analytes. visionpublisher.info
In the context of this compound research, MS-based methods are vital for confirming the identity of metabolites suggested by other techniques like HPLC. The process involves ionizing the separated compounds and then measuring their mass-to-charge ratio (m/z). csu.edu.au This information provides the molecular weight of the compound. Furthermore, by inducing fragmentation of the ions, a unique fragmentation pattern is generated, which acts as a "fingerprint" for the molecule's structure. This allows for the unambiguous identification of the parent compound and the elucidation of the chemical structures of its various metabolites, such as M1 and M2. mdpi.com
The sensitivity and specificity of techniques like LC-MS make them ideal for analyzing the minute concentrations of drugs and metabolites found in ocular tissues. researchgate.net This capability is crucial for building a comprehensive understanding of the drug's metabolic pathway and identifying the specific chemical transformations it undergoes in the body.
Table 2: General Application of Mass Spectrometry in Metabolite Characterization
| Analytical Step | Role of Mass Spectrometry (MS) | Information Obtained |
|---|---|---|
| Detection | Identifies the presence of compounds based on their mass. | Mass-to-charge ratio (m/z) of the parent ion. |
| Identification | Matches the m/z of an unknown compound to a known standard or database. | Confirmation of the identity of the parent drug and known metabolites. |
| Structural Elucidation | Analyzes the fragmentation patterns of an ion (MS/MS). | Structural information used to identify unknown metabolites. |
| Quantification | Measures the intensity of a specific ion's signal. | Relative or absolute concentration of the parent drug and its metabolites. |
Future Research Directions and Emerging Concepts
Further Elucidation of Non-Canonical Signaling Pathways and Their Therapeutic Implications
While the IOP-lowering effect of many prostaglandin (B15479496) analogues is primarily attributed to the activation of the prostaglandin F2α (FP) receptor, evidence suggests that unoprostone (B1682063) isopropyl and its active metabolite, unoprostone free acid (M1), operate through distinct, non-canonical pathways. nih.govdrugbank.com A significant area of future research lies in the continued exploration of these alternative signaling cascades and their potential therapeutic benefits beyond IOP reduction.
A key focus of this research is the activation of large-conductance Ca2+ and voltage-activated potassium channels, also known as BK channels or Maxi-K channels. arvojournals.orgcapes.gov.br Studies have demonstrated that unoprostone isopropyl and M1 are potent activators of BK channels in human trabecular meshwork cells. arvojournals.org This activation leads to hyperpolarization of the cell membrane and is thought to contribute to the increase in aqueous humor outflow through the trabecular meshwork. nih.govarvojournals.org Notably, this mechanism is distinct from that of prostaglandin F2α, which does not activate BK channels. arvojournals.org Further investigation into the specific subunits of the BK channels that unoprostone interacts with and the downstream signaling events following channel activation could reveal novel targets for glaucoma therapy.
Another important non-canonical pathway involves the modulation of endothelin-1 (B181129) (ET-1) induced cellular responses. nih.govnih.gov ET-1, a potent vasoconstrictor, is known to induce contractility in the trabecular meshwork, which can impede aqueous humor outflow. nih.govnih.gov Research has shown that unoprostone can inhibit the ET-1-induced increase in intracellular calcium in trabecular meshwork cells, thereby reducing this contractility. nih.govcapes.gov.brnih.gov Delving deeper into the molecular interplay between unoprostone and the ET-1 signaling pathway could provide insights into its potential neuroprotective effects and its role in preserving optic nerve health.
| Signaling Pathway | Effect of Unoprostone Isopropyl Ester | Potential Therapeutic Implication |
|---|---|---|
| BK Channel Activation | Potent activation in trabecular meshwork cells, leading to membrane hyperpolarization. arvojournals.org | Increased trabecular meshwork outflow and IOP reduction. nih.gov |
| Endothelin-1 (ET-1) Pathway Modulation | Inhibition of ET-1-induced intracellular Ca2+ increase and trabecular meshwork contraction. nih.govcapes.gov.brnih.gov | Improved aqueous humor outflow and potential neuroprotection. nih.gov |
| L-type Ca2+ Channel and CIC-2 Channel Interaction | Potential modulation of channel activity. nih.govdrugs.com | Contribution to IOP reduction through increased trabecular meshwork outflow. nih.govdrugs.com |
Investigation of Unoprostone's Role in Ocular Microcirculation and Vasodilation Mechanisms
Beyond its effects on aqueous humor dynamics, emerging evidence suggests that unoprostone isopropyl plays a significant role in modulating ocular blood flow. nih.gov Future research is increasingly focused on elucidating the precise mechanisms by which unoprostone influences ocular microcirculation and its potential therapeutic benefits for ocular vascular health.
Studies have shown that unoprostone isopropyl can induce vasodilation in retinal arterioles. nih.gov This vasodilatory effect is believed to be mediated by two key mechanisms: the release of nitric oxide (NO) and the activation of BKCa channels. nih.gov Further investigation is needed to understand the upstream signaling events that lead to NO release and BKCa channel activation in response to unoprostone. Identifying the specific cellular targets and molecular pathways involved could pave the way for more targeted therapies for ocular ischemic conditions.
Clinical studies have provided evidence that unoprostone treatment can improve ocular microcirculation in both healthy individuals and patients with normal-tension glaucoma. nih.govnih.gov Specifically, topical application of unoprostone has been shown to increase blood flow in the optic nerve head and the choroid-retina. nih.govnih.govresearchgate.net Moreover, unoprostone has been found to significantly counteract the reduction in choroidal blood flow induced by the vasoconstrictor endothelin-1. nih.gov These findings highlight the potential of unoprostone to protect against vascular dysregulation in the eye, a factor implicated in the pathogenesis of glaucoma and other optic neuropathies.
Future research in this area should aim to quantify the effects of unoprostone on various parameters of ocular blood flow, such as blood velocity, volume, and tissue perfusion, using advanced imaging techniques. Long-term studies are also needed to determine if the improvements in ocular microcirculation observed with unoprostone treatment translate into a delay in the progression of glaucomatous optic neuropathy. A deeper understanding of unoprostone's vascular effects could lead to its repositioning as a therapeutic agent for a broader range of ocular diseases characterized by compromised blood flow.
| Vascular Effect | Mechanism of Action | Observed Outcome |
|---|---|---|
| Retinal Arteriole Vasodilation | Mediated by nitric oxide (NO) release and BKCa channel activation. nih.gov | Dose-dependent dilation of retinal arterioles. nih.gov |
| Improved Ocular Microcirculation | Increased blood flow and reduction in vascular resistance. nih.govnih.gov | Increased blood velocity and flow in the optic nerve head and choroid-retina. nih.govnih.gov |
| Antagonism of Endothelin-1 | Counteracts the vasoconstrictive effects of ET-1. nih.gov | Decreased reduction in choroidal blood flow induced by ET-1. nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of Ocular Responses to Unoprostone
To achieve a more comprehensive and systems-level understanding of the ocular response to unoprostone isopropyl, future research will likely involve the integration of various "multi-omics" data. This approach, which encompasses genomics, transcriptomics, proteomics, and metabolomics, has the potential to uncover novel biomarkers, identify previously unknown therapeutic targets, and elucidate the complex biological networks that are modulated by unoprostone treatment.
While specific multi-omics studies on unoprostone are still emerging, the application of these technologies in glaucoma research has already demonstrated their power. nih.govnih.govnih.gov For instance, proteomics studies of the aqueous humor in glaucoma patients have identified differentially expressed proteins involved in pathways such as lipid metabolism, immune response, and cell death. gzzoc.com Applying similar proteomic approaches to analyze ocular tissues or fluids following unoprostone treatment could reveal the specific proteins and pathways that are directly or indirectly affected by the drug. This could provide a more detailed picture of its mechanism of action beyond the currently known ion channel interactions.
Metabolomic analyses of ocular fluids could also offer valuable insights. By profiling the changes in small molecule metabolites in response to unoprostone, researchers could identify metabolic pathways that are altered, potentially linking the drug's effects to cellular energy production, oxidative stress, or other key metabolic processes. nih.gov Furthermore, transcriptomic studies could identify changes in gene expression in ocular cells treated with unoprostone, providing a broader view of the cellular reprogramming that occurs.
The true power of a multi-omics approach lies in the integration of these different datasets. drugtargetreview.comnih.gov By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the cellular and molecular responses to unoprostone. These models could help to predict treatment efficacy, identify potential off-target effects, and guide the development of more personalized therapeutic strategies for glaucoma and other ocular diseases. A systems biology approach, which utilizes computational modeling to integrate multi-omics data, will be crucial in making sense of this complex information and translating it into clinically relevant knowledge. drugtargetreview.comnih.gov
Q & A
Q. What are the primary molecular targets and mechanisms of action of unoprostone isopropyl ester in ocular tissues?
this compound acts as a synthetic docosanoid derivative, primarily targeting large-conductance calcium-activated potassium (BK) channels and chloride channels (ClC-2) in ocular tissues. Unlike prostaglandin analogs (e.g., latanoprost), it exhibits low affinity for prostaglandin receptors. Activation of BK channels induces trabecular meshwork relaxation, enhancing aqueous humor outflow via the conventional pathway . Methodological validation includes in vitro electrophysiological assays (e.g., patch-clamp studies) and ex vivo trabecular meshwork contractility models .
Q. How does the pharmacokinetic profile of this compound differ from prostaglandin analogs in glaucoma treatment?
this compound undergoes rapid hydrolysis by corneal esterases to its active metabolite, unoprostone free acid (M1). Unlike prostaglandin analogs, which rely on uveoscleral outflow enhancement, unoprostone’s short half-life (1–2 hours) necessitates twice-daily dosing. Plasma concentrations of M1 remain below 1.5 ng/mL in humans, indicating minimal systemic absorption . Pharmacokinetic studies use LC-MS/MS for metabolite quantification in aqueous humor and plasma .
Q. What experimental models are most appropriate for studying this compound’s effects on intraocular pressure (IOP)?
Validated models include:
- Normotensive rabbit eyes : Measures acute IOP reduction via tonometry.
- Perfused human anterior segments : Quantifies trabecular meshwork outflow facility.
- HCN-1A cells : Evaluates BK channel activation via calcium imaging and electrophysiology . Control groups should include vehicle-treated eyes and prostaglandin analog comparators (e.g., latanoprost) .
Advanced Research Questions
Q. How do researchers address discrepancies in neuroprotective outcomes observed between in vitro retinal progenitor cell models and in vivo glaucoma models when studying this compound?
Discrepancies arise from differences in metabolic clearance (e.g., esterase activity in ocular tissues vs. cell culture) and dosing regimens. To reconcile findings:
- Dose-response calibration : Match in vitro concentrations (µM range) to in vivo tissue levels using pharmacokinetic modeling.
- Retinal explant models : Bridge in vitro-in vivo gaps by preserving native tissue architecture .
- Metabolite tracking : Monitor M1, M2, and M3 oxidation products in retinal cells via HPLC .
Q. What experimental strategies can isolate this compound’s channel-specific effects from off-target interactions in glaucoma models?
- Pharmacological inhibition : Co-administration of BK channel blockers (e.g., paxilline) or ClC-2 inhibitors (e.g., 9-anthracenecarboxylic acid) in ex vivo outflow assays.
- Gene knockout models : Use CRISPR/Cas9-edited trabecular meshwork cells lacking BK or ClC-2 channels .
- Single-cell RNA sequencing : Identify transcriptomic changes in outflow pathways post-treatment .
Q. How can researchers optimize the therapeutic window of this compound given its rapid metabolic clearance?
- Prodrug modifications : Synthesize analogs with esterase-resistant side chains (e.g., cyclopropyl esters) to prolong activity.
- Nanoparticle delivery systems : Encapsulate unoprostone in PLGA nanoparticles for sustained release, as validated in in vivo rabbit models .
- Concomitant enzyme inhibitors : Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to delay hydrolysis .
Data Contradiction Analysis
Q. Why do some studies report this compound’s neuroprotective effects in retinal cells while others show limited efficacy in neurodegenerative models?
Contradictions stem from:
- Cell-type specificity : Retinal progenitor cells exhibit higher esterase activity, generating more M1 than neurons in cortical cultures .
- Oxidative stress context : Neuroprotection is dose-dependent and significant only under oxidative stress (e.g., H2O2-induced apoptosis) .
- Species differences : Human-derived cells show faster metabolite clearance than rodent models .
Q. How should researchers interpret conflicting data on unoprostone’s affinity for prostaglandin receptors?
Early studies suggested FP receptor activation, but subsequent radioligand binding assays (IC50 > 10 µM) confirm negligible affinity. Discrepancies arise from indirect effects via BK/ClC-2 channels, which modulate prostaglandin synthesis pathways. Use receptor knockout models to isolate direct vs. indirect mechanisms .
Methodological Best Practices
Q. What quality control measures are critical for synthesizing this compound analogs?
Q. How should longitudinal studies design sampling intervals to capture unoprostone’s biphasic pharmacokinetics?
Sample aqueous humor and plasma at 0.5, 1, 2, 4, 6, and 8 hours post-dose. Include a washout period ≥48 hours to avoid carryover effects. Statistical analysis requires mixed-effects models to account for intra-subject variability .
Tables
Table 1. Key Metabolites of this compound in Ocular Tissues
| Metabolite | Structure | Detection Method | Half-Life (h) |
|---|---|---|---|
| M1 | Unoprostone free acid | LC-MS/MS (ESI−) | 1.5 |
| M2 | 15-Keto-M1 | HPLC-UV (220 nm) | 0.8 |
| M3 | 13,14-Dihydro-M1 | Chiral HPLC | 0.5 |
Table 2. Comparison of this compound and Latanoprost in Preclinical Models
| Parameter | This compound | Latanoprost |
|---|---|---|
| Primary Target | BK/ClC-2 channels | FP receptor |
| IOP Reduction (%) | 20–25 | 25–30 |
| Systemic Absorption | <1.5 ng/mL | 10–15 ng/mL |
| Neuroprotective EC50 | 10 µM (HCN-1A cells) | Not observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
